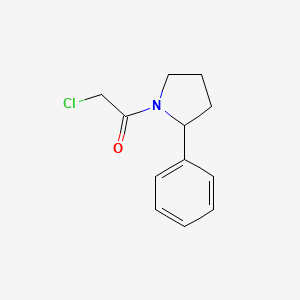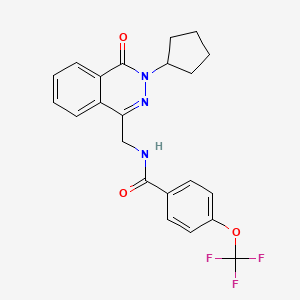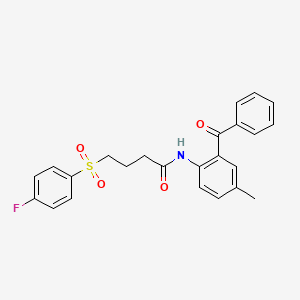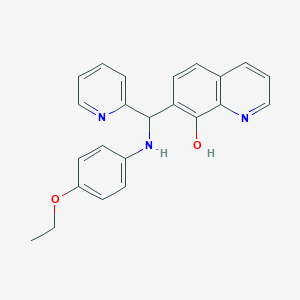![molecular formula C21H20N2O4S2 B2490903 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide CAS No. 922984-48-3](/img/structure/B2490903.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chromeno[4,3-d]thiazol derivatives involves multi-component reactions, utilizing eco-friendly and reusable catalysts under solvent-free conditions for efficient yields. For instance, a method for synthesizing thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones using 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid as a catalyst highlights the operational simplicity and efficiency of this approach, indicating potential pathways for synthesizing the compound (Reddy & Jeong, 2016).
Molecular Structure Analysis
Detailed structural analysis often involves spectroscopy and crystallography to elucidate the molecule's framework. Chromeno[4,3-d]thiazol derivatives' molecular structure is characterized by their planarity and specific functional group arrangements, which could be inferred from related compounds (Ren et al., 2018). This information aids in understanding the spatial arrangement and electronic distribution within the molecule.
Chemical Reactions and Properties
Chromeno[4,3-d]thiazol derivatives engage in various chemical reactions, highlighting their reactivity and potential for modification. For example, the cycloaddition reactions of chromenes with different reactants under specific conditions can produce a wide range of derivatives, indicating the compound's versatility in chemical transformations (Jiang, Sun, & Yan, 2017).
Physical Properties Analysis
The physical properties of chromeno[4,3-d]thiazol derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. The crystalline structure, for instance, is determined using X-ray crystallography, providing insight into the compound's stability and intermolecular interactions (Arshad et al., 2011).
Applications De Recherche Scientifique
Synthesis of Derivatives for Biological Activities :
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide is used in the synthesis of various derivatives, notably 2-phenyl-4H-chromeno(3,4-d)thiazol-4-one derivatives. These derivatives are synthesized through C–H bond activation, employing catalysts and oxidants like I2 and H2O2. These compounds are significant due to their potential biological activities, including antimicrobial properties (Belal & Khan, 2015).
Antimicrobial Applications :
- Coumarin-thiazole derivatives, including those related to this compound, exhibit significant antimicrobial activity. These derivatives can be incorporated into polymers like polyurethane for antimicrobial coatings, indicating potential applications in materials science and public health (El‐Wahab et al., 2014).
Catalysis and Green Chemistry :
- Research on the synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones highlights the use of eco-friendly catalysts and solvent-free conditions. This reflects the growing interest in applying these compounds in green chemistry and environmentally friendly synthesis methods (Reddy & Jeong, 2016).
Antitumor Activity :
- Certain derivatives, like chromenones bearing the benzothiazole moiety, derived from this compound, are studied for their antitumor activities. These compounds have shown significant anticancer activities, particularly against lung and colon cancer cells, indicating their potential in cancer research and therapy (El-Helw et al., 2019).
Synthesis of Functionalized Compounds :
- The compound has been used in the synthesis of poly-functionalized 4‐(2‐Arylthiazol‐4‐yl)‐4H‐chromenes with potential as cytotoxic agents. These synthesized compounds have shown promising results in inhibiting various cancer cell lines, underscoring their potential in developing new cancer treatments (Mahmoodi et al., 2010).
Pharmacological Ligands :
- Chromone–thiazole hybrids derived from this compound have been designed as potential ligands for human adenosine receptors, indicating their relevance in pharmacological research and drug development (Cagide et al., 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as chromone and thiazole derivatives, have been reported to exhibit various pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
It’s worth noting that chromone and thiazole derivatives have been reported to disrupt dna replication processes, inhibit bacterial and cancer cell proliferation, and exhibit anti-inflammatory activities . This suggests that the compound may interact with its targets to modulate these processes, leading to changes in cellular functions.
Biochemical Pathways
Given the reported activities of similar compounds, it’s plausible that the compound may influence pathways related to inflammation, cell proliferation, and dna replication .
Pharmacokinetics
The solubility of related thiazole compounds in water, alcohol, and ether suggests that the compound may have similar properties, which could influence its bioavailability.
Result of Action
Based on the reported activities of similar compounds, it’s plausible that the compound may induce changes in cell proliferation, inflammation, and dna replication .
Orientations Futures
Propriétés
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-14-8-10-15(11-9-14)29(25,26)12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)27-13-18(20)28-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNDZKSENJFBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)



![{6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2490828.png)



![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)
![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2490838.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490840.png)
![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2490843.png)